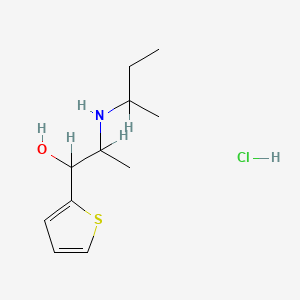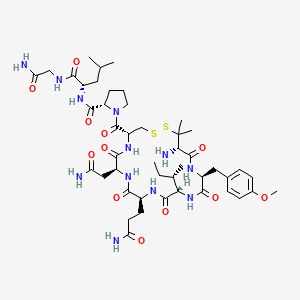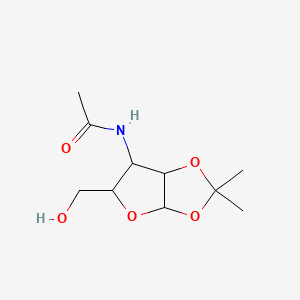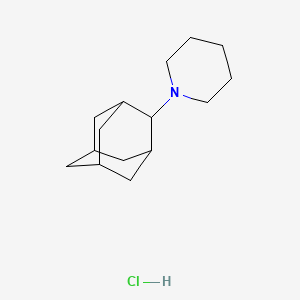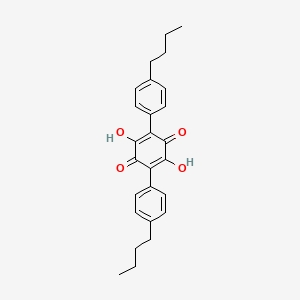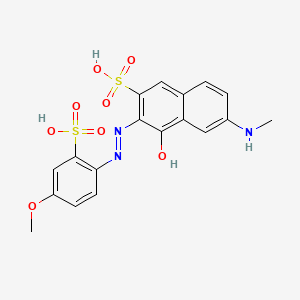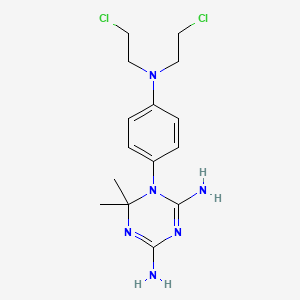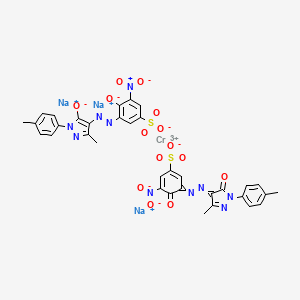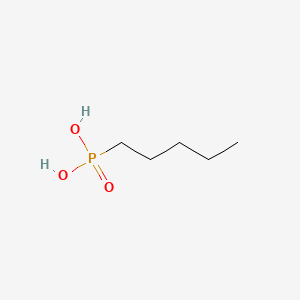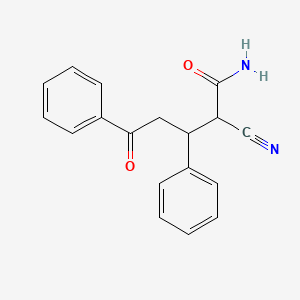
2-Cyano-5-oxo-3,5-diphenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-oxo-3,5-diphenylpentanamide is an organic compound with the molecular formula C18H16N2O2 It is characterized by the presence of a cyano group, a ketone group, and two phenyl groups attached to a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-oxo-3,5-diphenylpentanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-oxo-3,5-diphenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyano-5-oxo-3,5-diphenylpentanamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-oxo-3,5-diphenylpentanamide involves its interaction with specific molecular targets. For instance, its derivatives inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain and the tricarboxylic acid cycle . This inhibition disrupts the energy production in cells, leading to antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-5-oxopentanoic acid derivatives: These compounds share similar structural features and biological activities.
N-substituted cyanoacetamides: These compounds are also synthesized using similar methods and have comparable reactivity.
Uniqueness
2-Cyano-5-oxo-3,5-diphenylpentanamide is unique due to the presence of both cyano and ketone groups along with two phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds.
Propriétés
Numéro CAS |
68386-85-6 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-cyano-5-oxo-3,5-diphenylpentanamide |
InChI |
InChI=1S/C18H16N2O2/c19-12-16(18(20)22)15(13-7-3-1-4-8-13)11-17(21)14-9-5-2-6-10-14/h1-10,15-16H,11H2,(H2,20,22) |
Clé InChI |
BSUBFGTXOWTBKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


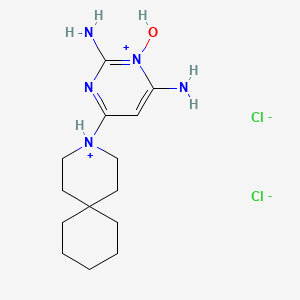
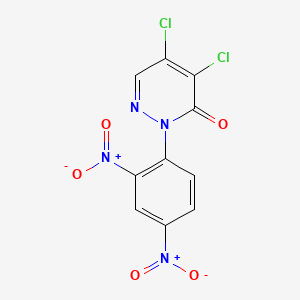

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
